Product packaging for Triethylbromogermane(Cat. No.:CAS No. 1067-10-3)

Triethylbromogermane

Cat. No.: B094850
CAS No.: 1067-10-3
M. Wt: 239.72 g/mol
InChI Key: BXPPRJFGNCDPFT-UHFFFAOYSA-N
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Description

Historical Trajectories and Milestones in Organogermanium Research

The journey of organogermanium chemistry began with the discovery of germanium itself. In 1886, the German chemist Clemens Winkler successfully isolated the element, confirming the predictions of Dmitri Mendeleev's periodic table, where it was referred to as "ekasilicon." pageplace.deredalyc.orgwikipedia.orgbritannica.com This discovery laid the groundwork for future explorations into its chemical behavior.

A pivotal moment arrived in 1887 when Winkler synthesized the first organogermanium compound, tetraethylgermane. wikipedia.orgpageplace.deiskoi.org This achievement marked the official birth of organogermanium chemistry. Early research in the 20th century further expanded the field, with significant contributions to the synthesis of various organogermanium derivatives. loc.gov A notable development was the synthesis of organogermanium compounds containing nitrogen, which were found to have highly reactive Ge-N bonds. loc.gov

Throughout the 20th century, the field saw gradual but steady progress. Key milestones include the development of new synthetic methodologies, such as the use of Grignard reagents and organolithium compounds for the alkylation of germanium halides. wikipedia.org The study of organogermanium compounds with unique bonding, such as those with multiple bonds to germanium (germenes and digermylenes), also emerged as a significant area of research, albeit often requiring bulky substituents for stabilization. wikipedia.org

The Significance of Organogermanium Compounds in Contemporary Chemical Science

In modern chemical science, organogermanium compounds are recognized for their diverse and valuable applications. Their reactivity, which is intermediate between that of organosilicon and organotin compounds, makes them unique tools in organic synthesis. wikipedia.org They participate in various reactions, including cross-coupling reactions where they sometimes exhibit enhanced reactivity compared to their silicon and boron analogs. wikipedia.org

The applications of organogermanium compounds span several key areas:

Materials Science: Certain organogermanium compounds, like isobutylgermane, are utilized in Metalorganic Vapor Phase Epitaxy (MOVPE) for depositing germanium films, which are crucial in the semiconductor industry. wikipedia.orgpharmacy180.combiologyinsights.com Germanium's transparency to infrared radiation also leads to its use in alloys and phosphors for fluorescent lamps. britannica.com Research into organogermanium derivatives with Ge-O-Ge building blocks has explored their potential as biocompatible oils and ligands for transition metal ions. nih.gov

Organic Synthesis: Organogermanium compounds serve as reagents in various organic transformations. nih.govrsc.org For instance, they are used in radical reactions and have been investigated for their catalytic activity in reactions like the dimerization of alkenes and hydrosilylation of aldehydes. rsc.orgmdpi.com

Medicinal Chemistry: A significant area of research involves the biological activities of organogermanium compounds. pharmacy180.compaperpublications.org Compounds like spirogermanium (B1201630) and propagermanium (B1678255) (Ge-132) have been investigated for their potential as anticancer and antiviral agents. wikipedia.orgpharmacy180.combiologyinsights.com Ge-132, in particular, has been studied for its immune-modulating and anti-tumor activities. pharmacy180.comnih.gov

Triethylbromogermane as a Representative Compound in Organogermanium Halide Chemistry

This compound, with the chemical formula (C2H5)3GeBr, is a quintessential example of an organogermanium halide. These compounds are characterized by a germanium atom bonded to one or more halogen atoms and organic groups. This compound is a liquid at room temperature and serves as a vital precursor in the synthesis of more complex organogermanium structures. cymitquimica.com Its reactivity is largely defined by the polar Ge-Br bond, making it susceptible to nucleophilic substitution reactions. This property allows for the introduction of various functional groups onto the germanium center, highlighting its role as a versatile synthetic intermediate.

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound and related organogermanium halides is driven by several key objectives:

Fundamental Understanding: A primary goal is to thoroughly understand the structure, bonding, and reactivity of these compounds. This includes detailed spectroscopic and crystallographic studies to elucidate their molecular architecture.

Synthetic Methodology Development: Researchers continuously seek to develop more efficient and selective methods for the synthesis of this compound and its derivatives. This involves exploring new reagents and reaction conditions.

Exploration of Reaction Mechanisms: A deep understanding of the mechanisms by which this compound participates in reactions is crucial for controlling reaction outcomes and designing new synthetic applications.

Catalysis: Investigating the potential of this compound and its derivatives as catalysts or catalyst precursors in organic and polymer chemistry is an active area of research. mdpi.com

Materials and Biological Applications: A long-term objective is to leverage the unique properties of this compound-derived compounds for the creation of novel materials with specific electronic, optical, or biological functions. nih.govpaperpublications.org

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C6H15BrGe
Molecular Weight 239.68 g/mol
Appearance Straw to Orange Liquid
Purity 97%

Note: Data sourced from available chemical supplier information. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15BrGe B094850 Triethylbromogermane CAS No. 1067-10-3

Properties

IUPAC Name

bromo(triethyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15BrGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPPRJFGNCDPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BrGe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346317
Record name Triethylbromogermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-10-3
Record name Bromotriethylgermane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethylbromogermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Pathways of Triethylbromogermane

Fundamental Reactivity of the Germanium-Bromine Bond in Triethylbromogermane

The reactivity of this compound is fundamentally dictated by the nature of the germanium-bromine (Ge-Br) bond. This bond is polar covalent, with the more electronegative bromine atom drawing electron density from the germanium atom, resulting in a partial positive charge on the germanium and a partial negative charge on the bromine. This polarization makes the germanium atom an electrophilic center, susceptible to attack by nucleophiles, and the bromine atom a potential leaving group.

The presence of the three ethyl groups also influences the reactivity. These alkyl groups are electron-donating, which slightly reduces the electrophilicity of the germanium center compared to germanium tetrachloride. However, they are also sterically bulky, which can hinder the approach of nucleophiles to the germanium atom.

Nucleophilic Substitution Reactions at the Germanium Center

Nucleophilic substitution is a key reaction pathway for this compound, where a nucleophile replaces the bromide ion. These reactions are common in organogermanium chemistry and are utilized for the synthesis of a variety of other organogermanium compounds nih.gov. The general form of the reaction involves an electron-rich species (the nucleophile) attacking the electron-deficient germanium atom, leading to the cleavage of the Ge-Br bond and the formation of a new bond between the germanium and the nucleophile nih.gov.

The mechanism of nucleophilic substitution at a germanium center can vary, analogous to the SN1 and SN2 mechanisms in carbon chemistry. The SN2-like mechanism involves a concerted process where the nucleophile attacks as the leaving group departs. This pathway is sensitive to steric hindrance from the ethyl groups. For more sterically hindered organogermanium halides or with weakly basic nucleophiles, an SN1-like mechanism involving the formation of a transient germyl cation intermediate may be favored.

Common nucleophiles that react with this compound include organolithium reagents, Grignard reagents, alkoxides, and amines. These reactions are fundamental for introducing new organic or inorganic groups onto the germanium center nih.gov.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

Nucleophile (Nu)Reagent ExampleProduct
AlkylR-LiEt3Ge-R
ArylAr-MgBrEt3Ge-Ar
AlkoxideR-ONaEt3Ge-OR
AmideR2N-LiEt3Ge-NR2
HydrideLiAlH4Et3Ge-H

Note: This table represents generalized reactions and specific reaction conditions may vary.

Electrophilic Reactivity of this compound

While the germanium center in this compound is primarily electrophilic, the compound can exhibit reactivity towards strong electrophiles, particularly at the Ge-C bonds. However, direct electrophilic attack on the germanium atom is less common due to its already electron-deficient nature.

A notable example of electrophilic reactivity involving related organogermanium compounds is the ipso-halogenation of arylgermanes. In these reactions, an electrophilic halogen source, such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), reacts with an aryltrialkylgermane to replace the germyl group with a halogen atom on the aromatic ring researchgate.net. Mechanistic studies of these reactions suggest a concerted electrophilic aromatic substitution (SEAr)-type pathway researchgate.netcsic.es. Although this reaction involves an aryl germane, it highlights the susceptibility of the C-Ge bond to electrophilic cleavage.

This compound itself can react with strong Lewis acids. The Lewis acid can coordinate to the bromine atom, increasing the electrophilicity of the germanium center and making it more susceptible to subsequent reactions, such as nucleophilic attack or rearrangement. For instance, in the presence of a strong Lewis acid like aluminum chloride, the Ge-Br bond can be further polarized, facilitating reactions with weak nucleophiles.

Radical Reactions Involving this compound and Organogermanium Species

This compound can participate in radical reactions, typically initiated by homolytic cleavage of the Ge-Br bond or by abstraction of a hydrogen atom from a related organogermane hydride. The formation of triethylgermyl radicals (Et3Ge•) is a key step in these processes. These radicals are important intermediates in various organic transformations.

Organogermanium radicals can be generated from organogermanium hydrides through hydrogen atom abstraction by other radical species or via photolysis chemrxiv.org. While this compound does not possess a Ge-H bond for direct abstraction, it can be a precursor to such species. Furthermore, the Ge-Br bond can undergo homolysis under certain conditions, such as exposure to UV light or radical initiators, to form a triethylgermyl radical and a bromine radical.

Once formed, triethylgermyl radicals can undergo several characteristic reactions:

Addition to multiple bonds: They can add to alkenes and alkynes in a radical chain mechanism.

Halogen abstraction: They can abstract a halogen atom from an organic halide, a key step in the reduction of organic halides by organogermanium hydrides nih.gov.

Coupling: Two triethylgermyl radicals can couple to form hexaethyldigermane (Et3Ge-GeEt3).

The reactivity and selectivity observed in these radical reactions are consistent with a radical chain mechanism involving the free germyl radicals nih.gov.

Table 2: Key Steps in Radical Reactions Involving Organogermanium Species

Reaction StepGeneral EquationDescription
Initiation R3Ge-H + Initiator → R3Ge•Formation of a germyl radical from a germane.
Propagation R3Ge• + R'-X → R3Ge-X + R'•Halogen abstraction by the germyl radical.
R'• + R3Ge-H → R'-H + R3Ge•Hydrogen abstraction by the alkyl radical, regenerating the germyl radical.
Termination 2 R3Ge• → R3Ge-GeR3Dimerization of germyl radicals.
R3Ge• + R'• → R3Ge-R'Coupling of a germyl and an alkyl radical.

Note: R represents an alkyl group, such as ethyl. X represents a halogen.

Reaction Dynamics and Kinetic Studies of this compound Transformations

Detailed kinetic studies and reaction dynamics specifically for this compound are not extensively documented in the literature. However, insights can be gained from studies of analogous systems and general principles of chemical kinetics. The rates of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, and the temperature.

For nucleophilic substitution reactions , the rate is dependent on the mechanism. In an SN2-type reaction, the rate would be expected to be second-order, depending on the concentrations of both this compound and the nucleophile. The rate would also be sensitive to the steric bulk of the nucleophile and the solvent polarity. Polar aprotic solvents are generally favored for SN2 reactions at neutral centers. For an SN1-type reaction, the rate-determining step would be the unimolecular dissociation of the Ge-Br bond, leading to first-order kinetics with respect to this compound.

In the context of electrophilic aromatic substitution involving related arylgermanes, computational studies have calculated the activation free energy barrier for the reaction of PhGeEt3 to be approximately 21.9 kcal/mol, which is consistent with high reactivity at room temperature csic.es. This suggests that electrophilic cleavage of a C-Ge bond can be kinetically favorable.

Complexation Behavior and Ligand Exchange Reactions

This compound, with its electrophilic germanium center, can act as a Lewis acid and form adducts or complexes with Lewis bases (ligands). The bromine atom, with its lone pairs of electrons, can also potentially coordinate to other metal centers, although this is less common.

The formation of a complex involves the coordination of a Lewis base to the germanium atom, which can lead to an expansion of the coordination number of germanium from four to five or even six. The stability of these complexes is described by their formation or stability constants. While specific stability constants for this compound complexes are not widely reported, the strength of the interaction depends on the Lewis basicity of the ligand and the Lewis acidity of the germanium center.

Ligand exchange reactions involve the substitution of one ligand for another in a coordination complex. In the context of this compound, this can refer to the displacement of the bromide ion by another ligand in a nucleophilic substitution reaction, or the exchange of neutral ligands coordinated to the germanium center in a complex. The rates of ligand exchange can vary significantly, from very fast (labile complexes) to very slow (inert complexes). The lability of a complex is influenced by factors such as the charge on the central atom, its size, and the electronic configuration.

Interconversion with Other Organogermanium Species

This compound is a versatile precursor for the synthesis of a wide range of other organogermanium compounds. This interconversion is primarily achieved through the nucleophilic substitution reactions discussed in section 3.2.

Key interconversions include:

Formation of Tetraorganogermanes: Reaction with organolithium or Grignard reagents leads to the formation of tetraalkyl- or tetraarylgermanes with the general formula Et3GeR.

Synthesis of Organogermanium Hydrides: Reduction with a hydride source, such as lithium aluminum hydride, converts this compound to triethylgermane (Et3GeH). Triethylgermane is a valuable reagent in its own right, particularly in radical reduction reactions.

Formation of Germanols and Germoxanes: Hydrolysis of this compound can lead to the formation of triethylgermanol (Et3GeOH), which can then condense to form hexaethyldigermoxane ((Et3Ge)2O).

Synthesis of Germylamines: Reaction with lithium amides or primary/secondary amines can yield germylamines of the type Et3GeNR2.

Formation of Digermanes: Wurtz-type coupling of this compound with an alkali metal, such as sodium, can produce hexaethyldigermane (Et3Ge-GeEt3), forming a Ge-Ge bond.

These interconversions highlight the central role of this compound as a building block in organogermanium chemistry, providing access to a diverse array of functionalized germanium compounds.

Theoretical and Computational Investigations of this compound Structure and Reactivity

Catalytic Applications of Triethylbromogermane and Organogermanium Compounds

Organogermanium Compounds as Catalysts in Organic Synthesis

Organogermanium chemistry offers a unique platform for the development of novel catalytic systems due to germanium's position in Group 14 of the periodic table, which imparts reactivity intermediate between that of organosilicon and organotin compounds. wikipedia.org While historically less explored than their silicon and tin counterparts, primarily due to the higher cost of germanium, recent advancements have demonstrated their utility in various synthetic methodologies. wikipedia.org These compounds have found applications as catalysts or co-catalysts in reactions such as polymerization, cross-coupling, and hydrogenation. alfachemic.comchemistryviews.org

Organogermanium compounds have been investigated for their ability to facilitate the synthesis of complex organic molecules. nih.gov For instance, certain organogermanium derivatives have shown considerable thermal stability and chemical inertness, which are desirable properties for catalysts. paperpublications.org The versatility of organogermanium compounds is further underscored by their application in the synthesis of polylactide (PLA), where germanium-based catalysts have emerged as a non-toxic alternative to traditional tin catalysts. chemistryviews.org

Transition-Metal-Catalyzed Processes with Organogermanium Co-catalysts or Ligands

Organogermanium compounds have been successfully employed in transition-metal-catalyzed reactions, particularly in cross-coupling reactions where they serve as coupling partners. wikipedia.org Although their reactivity is generally lower than that of other organometallic nucleophiles, this feature can be exploited to achieve selective transformations. wikipedia.org The first use of organogermanes in a transition-metal-catalyzed cross-coupling reaction was reported in 2004. wikipedia.org

The role of organogermanium compounds can be as a co-catalyst or as a ligand that modulates the properties of the transition metal center. For example, germylenes have been used as ancillary ligands for zinc and copper in the polymerization of lactide. chemistryviews.org In palladium-catalyzed cross-coupling reactions, the activation of the C-Ge bond is a key step. wikipedia.org Highly electrophilic transition metal complexes, such as those of gold(I) and gold(III), have been shown to be effective in activating aryl germanes for C-H functionalization reactions. acs.org

Below is a table summarizing selected transition-metal-catalyzed reactions involving organogermanium compounds:

Reaction TypeTransition MetalRole of OrganogermaniumExampleReference
Cross-CouplingPalladiumCoupling PartnerCoupling of ArGeEt3 with aryl halides wikipedia.org
C-H FunctionalizationGoldCoupling PartnerArylation of arenes with aryl germanes acs.org
PolymerizationZinc/CopperAncillary LigandLactide polymerization using Ge-Zn/Cu complexes chemistryviews.org
(De)HydrosilylationCobaltSubstrateFunctionalization of alkynylgermanes nih.gov

Main Group Catalysis Facilitated by Germanium Species

Beyond transition metal catalysis, germanium species have also demonstrated utility in main group catalysis. Cationic Ge(II) compounds, for instance, have been identified as effective catalysts for various transformations in organosilicon chemistry. mdpi.com These germanium-based catalysts are often stable in air and moisture, offering practical advantages over their silicon counterparts. mdpi.com

Examples of main group catalysis facilitated by germanium species include the hydrosilylation of aldehydes and ketones, and hydroboration reactions. mdpi.com Cationic Ge(II) compounds stabilized by specific ligands can catalyze the hydroboration of carbonyl compounds with pinacolborane. mdpi.com Furthermore, germanium(II) crown ether complexes have been explored as Lewis acid catalysts for the hydrosilylation of carbonyl compounds. uwo.ca

Triethylbromogermane as a Precursor for Catalytically Active Germanium Species

This compound serves as a valuable starting material for the synthesis of a variety of organogermanium compounds that can be employed in catalytic applications. The Ge-Br bond in this compound is reactive towards nucleophiles, allowing for the introduction of various functional groups. For example, it can be converted to other triethylgermyl derivatives through substitution reactions with organolithium or Grignard reagents. wikipedia.org

This reactivity allows for the synthesis of more complex organogermanium structures that can act as ligands for transition metals or as catalysts themselves. For instance, this compound can be a precursor to triethylgermyl-containing ligands that can coordinate to a metal center and influence its catalytic activity. While direct catalytic use is not prominent, its role as a synthetic building block is crucial for accessing catalytically relevant germanium species.

Mechanistic Insights into Organogermanium Catalysis

Understanding the mechanism of organogermanium catalysis is essential for the rational design of more efficient catalysts. In transition-metal-catalyzed cross-coupling reactions, a key mechanistic aspect is the activation of the C-Ge bond. Density Functional Theory (DFT) calculations have suggested that a conventional concerted transmetalation mechanism has a high energy barrier. wikipedia.org Instead, an electrophilic aromatic substitution (SEAr)-type pathway is often favored for the activation of C-Ge bonds, particularly with electron-deficient or electrophilic transition metal catalysts. wikipedia.org

In the context of main group catalysis, the Lewis acidity of the germanium center is often a key factor. For example, in the hydrosilylation of carbonyls catalyzed by cationic germanium(II) complexes, the initial step is believed to be the activation of the carbonyl group by the Lewis acidic germanium center. uwo.ca Mechanistic studies, including kinetic analyses and labeling experiments, are crucial for elucidating the reaction pathways and the nature of the active catalytic species. uwo.cadigitellinc.com

Development of Novel Germanium-Based Catalytic Systems for Emerging Chemical Transformations

The development of novel germanium-based catalytic systems is an active area of research, driven by the need for more sustainable and efficient chemical transformations. mdpi.com The unique properties of germanium, such as its lower toxicity compared to tin, make it an attractive element for designing new catalysts. chemistryviews.orgmdpi.com

Future research in this area is likely to focus on several key aspects:

Design of Novel Ligands: The synthesis of new organogermanium ligands with tailored electronic and steric properties to fine-tune the reactivity of transition metal catalysts. nih.gov

Exploration of Low-Valent Germanium Catalysis: Further investigation into the catalytic potential of low-coordinate and low-valent germanium species, such as germylenes and digermenes. nih.gov

Heterogeneous Catalysis: The development of solid-supported germanium catalysts for improved recyclability and ease of separation.

Application in Green Chemistry: The use of germanium catalysts in environmentally benign reactions, such as those utilizing renewable feedstocks. alfachemic.comchemistryviews.org

The continued exploration of organogermanium chemistry holds promise for the discovery of new catalytic systems with broad applications in organic synthesis. wikipedia.org

Advanced Applications of Organogermanium Compounds in Diverse Fields

Materials Science and Engineering

Organogermanium compounds are finding increasing utility in the development of novel materials due to their unique chemical and physical properties, which are intermediate between those of organosilicon and organotin compounds. wikipedia.org

Precursors for Germanium-Containing Polymers and Advanced Ceramics

Organogermanium compounds serve as essential precursors for creating specialized polymers and advanced ceramics. These materials often exhibit enhanced thermal stability, and unique optical and electronic properties. The synthesis of germanium-containing polymers can involve starting materials that are functionalized to allow for polymerization. While specific examples detailing the use of Triethylbromogermane are not prevalent, its structure, featuring a reactive germanium-bromine bond, makes it a suitable candidate for reactions that could lead to the formation of polygermanes or germanium-containing copolymers.

Advanced technical ceramics, which include materials like silicon carbide and silicon nitride, are used for applications requiring high resistance to abrasion and extreme heat. elkem.com These are typically produced from highly purified chemical precursors. morgantechnicalceramics.com Organogermanium compounds can be used to introduce germanium into ceramic matrices, potentially tailoring their properties for specific applications in aerospace, chemical processing, and engineering industries. eticeramics.commdpi.com The processing of these advanced ceramics often involves techniques like hot pressing and spark plasma sintering due to their refractory nature. researchgate.net

Role in Nanomaterial Synthesis and Nanotechnology

Nanotechnology is a rapidly advancing field, and the synthesis of high-quality nanomaterials is crucial for its progress. jchemrev.com Organogermanium compounds can be utilized in the "bottom-up" synthesis of germanium nanoparticles and other nanostructures. nih.gov This approach involves the chemical assembly of materials from molecular components. Triethylamine, a compound with structural similarities in its ethyl groups to this compound, has been noted for its role as a hydrolyzing and shape-directing agent in nanomaterial synthesis. rmit.edu.au This suggests that the triethylgermyl group from a precursor like this compound could be incorporated into controlled synthesis protocols to produce germanium-based nanomaterials with specific sizes and morphologies for various technological applications.

Potential in Optoelectronics and Semiconductor Technologies

Germanium is a well-established semiconductor material. pharmacy180.com Organogermanium compounds play a role in the fabrication of germanium-containing semiconductor films. For instance, isobutylgermane is used in Metalorganic Vapor Phase Epitaxy (MOVPE) for this purpose. wikipedia.org The volatility and decomposition characteristics of such organometallic precursors are critical for these processes. This compound, as part of the broader family of organogermanes, belongs to a class of materials with potential for similar applications in semiconductor and optoelectronic technologies, where precise deposition of germanium is required.

Medicinal Chemistry and Biological Activity of Organogermanium Compounds

Perhaps the most extensively researched area for organogermanium compounds is in medicinal chemistry, where they have been investigated for a range of biological activities. researchgate.net Generally, organogermanium compounds exhibit lower toxicity compared to their inorganic counterparts, making them more suitable for therapeutic research. scispace.comijpsat.orgrsc.org

Anti-tumor and Anticancer Research in Organogermanium Chemistry

A significant body of research has been dedicated to the anticancer properties of organogermanium compounds. scispace.comnih.gov Several compounds have been synthesized and evaluated for their biological activities, showing potential in cancer prevention and therapy. pharmacy180.comnih.gov

Spirogermanium (B1201630) : This was one of the first organogermanium compounds to be tested as an anticancer agent against a variety of human cancer cell lines, including ovarian, breast, and renal cell cancers. pharmacy180.com It entered clinical trials and demonstrated good tolerance in Phase I studies. pharmacy180.com

Ge-132 (Carboxyethylgermanium sesquioxide) : This compound has shown anticancer activity in several cancer models and is believed to work by stimulating the host's immune system. pharmacy180.comoup.com Studies suggest it enhances the activity of natural killer cells and T-cells. oup.com It has been clinically used, and in one case, oral treatment led to the complete remission of lung cancer. nih.gov

Other Compounds : Other classes of organogermanium compounds, such as germatranes, decaphenylgermanocenes, and germanium(IV)-polyphenol complexes, have also been investigated as potential anticancer agents. pharmacy180.comscispace.com For example, gamma-thiocarbamido propyl germanium sesquioxide showed significant antitumor activity against KB, HCT, and Bel cancer cells in vitro. researchgate.net

The general mechanism for many of these compounds is thought to be immunomodulatory rather than directly cytotoxic to cancer cells. pharmacy180.comoup.com

Research Findings on Anticancer Activity of Organogermanium Compounds
CompoundType of Cancer/Cell Line StudiedObserved Effect/Activity
SpirogermaniumOvarian, Cervix, Breast, Renal Cell CancersModerate activity against ovarian cancer in Phase II trials. pharmacy180.com
Ge-132 (Carboxyethylgermanium sesquioxide)Ehrlich Ascites Tumor, Lewis Lung Carcinoma, Pulmonary Spindle Cell CarcinomaAntitumor and immune-modulating activity; complete remission of lung cancer reported. pharmacy180.comnih.gov
Germanium(IV)-polyphenol complexesGeneral Anticancer PotentialInvestigated as potential anti-cancer agents. scispace.com
Decaphenylgermanocene complexesGeneral Antitumor PropertiesEvaluated for antitumor properties. pharmacy180.comscispace.com
Gamma-thiocarbamido propyl germanium sesquioxideKB, HCT, and Bel cells (in vitro)High inhibition yields: 92.9% (KB), 84.9% (HCT), 70.9% (Bel). researchgate.net

Antiviral and Antimicrobial Activities

Beyond cancer research, organogermanium compounds have demonstrated potential as antiviral and antimicrobial agents. nih.govscirp.org

Antiviral Activity : Ge-132 has been reported to exhibit antiviral properties, which may be linked to its ability to induce interferon production, a key component of the body's antiviral response. pharmacy180.comnih.gov Propagermanium (B1678255), another organogermanium compound, was approved in Japan as a therapeutic agent for chronic hepatitis B. rsc.org

Antimicrobial Activity : Certain organogermanium compounds have shown the ability to inhibit the growth of various bacteria. researchgate.net For instance, Ge-132 displayed inhibitory activity against several gram-positive and gram-negative bacteria. researchgate.net Studies on trialkyl- and triphenyl-substituted germanium acetates also indicated their potential for antimicrobial applications. scispace.comnih.gov Research has shown that some organogermanium derivatives are particularly effective against gram-positive strains. researchgate.net

Antimicrobial and Antiviral Activity of Selected Organogermanium Compounds
CompoundActivity TypeTarget Organism/VirusKey Findings
PropagermaniumAntiviralHepatitis B VirusApproved in Japan for treating chronic hepatitis B. rsc.org
Ge-132 (Carboxyethylgermanium sesquioxide)AntiviralGeneralExhibits antiviral activity, possibly through interferon induction. pharmacy180.comnih.gov
Ge-132 (Carboxyethylgermanium sesquioxide)AntimicrobialGram-positive and Gram-negative bacteria (e.g., Bacillus subtilis, Streptococcus pyogenes, Aeromonas veronii)Showed inhibitory activity, with greater effect on gram-positive strains. researchgate.net
Trialkyl- and Triphenyl-substituted Germanium AcetatesAntimicrobialVarious bacteria and fungiDemonstrated potential as antimicrobial and antifungal agents. scispace.comnih.gov

Based on a thorough review of available scientific literature, there is no specific information regarding the immunomodulatory effects, antioxidant properties, biochemical interactions, enzyme modulation, or agricultural and biocidal applications of the chemical compound this compound.

The provided outline focuses on advanced applications and detailed biological activities, however, research data to support these sections for this compound specifically is not present in the public domain. Scientific studies on organogermanium compounds that detail such biological effects have largely concentrated on other molecules, such as 2-Carboxyethylgermanium sesquioxide (Ge-132) and its hydrolysate, 3-(trihydroxygermyl)propanoic acid (THGP).

Therefore, it is not possible to generate a scientifically accurate article on this compound that adheres to the requested structure and content inclusions. Any attempt to do so would involve misattributing the properties of other compounds to this compound, which would be scientifically inaccurate.

Advanced Analytical and Spectroscopic Characterization in Organogermanium Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organogermanium compounds. Information derived from ¹H, ¹³C, and ⁷³Ge NMR spectra provides detailed insights into the molecular framework and the electronic environment of the germanium center.

While specific experimental NMR data for Triethylbromogermane is not widely published, extensive data exists for the closely related analogue, Trimethylbromogermane, which serves as an excellent model for spectral interpretation. The primary difference in the spectra of the triethyl derivative would be the presence of characteristic ethyl group signals (a quartet and a triplet in the ¹H NMR) instead of a methyl singlet, with chemical shifts influenced by the germyl group.

¹H and ¹³C NMR: In this compound, the protons on the α-carbon (the CH₂ group) are directly attached to the germanium atom, leading to a downfield shift compared to a simple alkane. The protons on the β-carbon (the CH₃ group) are further away and experience less of this deshielding effect. The electronegativity of the bromine atom attached to the germanium further influences these shifts. youtube.com

For the ¹³C NMR spectrum, two distinct signals are expected for the two non-equivalent carbon atoms of the ethyl groups. The carbon atom directly bonded to the germanium (α-carbon) would appear at a different chemical shift than the terminal methyl carbon (β-carbon).

The following table presents experimental data for the analogue Trimethylbromogermane, which provides a basis for predicting the spectral features of this compound.

Table 1. Experimental NMR Data for Trimethylbromogermane ((CH₃)₃GeBr). chemicalbook.comnih.govsigmaaldrich.com
NucleusChemical Shift (δ) [ppm]SolventNotes
¹H~0.85CDCl₃A single peak corresponding to the nine equivalent protons of the three methyl groups. For this compound, a quartet and a triplet would be expected.
¹³C~5.0CDCl₃A single peak for the three equivalent methyl carbons. For this compound, two distinct peaks for the -CH₂- and -CH₃ carbons would be observed.

⁷³Ge NMR Spectroscopy: Germanium possesses only one NMR-active stable isotope, ⁷³Ge. However, its practical application is limited by several unfavorable nuclear properties: a low natural abundance (7.73%), a very low magnetogyric ratio, and a large nuclear quadrupole moment. cornell.edu This combination results in low sensitivity and often produces very broad resonance signals, particularly for molecules in asymmetric electronic environments. cornell.edu Consequently, ⁷³Ge NMR is most effective for small, highly symmetric molecules where line broadening is minimized. For compounds like this compound, obtaining a high-resolution ⁷³Ge spectrum is challenging. The chemical shifts in ⁷³Ge NMR span a very wide range, and are sensitive to the substituents attached to the germanium atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful probe into the bonding and structural arrangement of this compound by measuring the vibrational frequencies of its constituent bonds. youtube.com Covalent bonds can be modeled as springs, where the frequency of vibration depends on the strength of the bond and the masses of the connected atoms. researchgate.netnih.gov

A detailed vibrational analysis has been performed on the analogous compound, Trimethylbromogermane, providing a robust framework for understanding the spectra of this compound. The key vibrational modes include the stretching and deformation (bending, rocking) of the C-H, C-C, Ge-C, and Ge-Br bonds. The Ge-Br stretching frequency is particularly diagnostic and appears in the far-infrared region of the spectrum due to the heavy atoms involved. An early study reports the Ge-Br stretching vibration for this compound in the region of 355-370 cm⁻¹.

The table below details the assigned vibrational frequencies for Trimethylbromogermane, which are expected to be very similar to those for this compound, with additional modes corresponding to the C-C bond and varied CH₂/CH₃ deformations.

Table 2. Key Vibrational Frequencies and Assignments for Trimethylbromogermane ((CH₃)₃GeBr).
Frequency (cm⁻¹)AssignmentDescription
~2980ν(CH₃)Asymmetric C-H stretching
~2910ν(CH₃)Symmetric C-H stretching
~1410δ(CH₃)Asymmetric C-H deformation (bending)
~1240δ(CH₃)Symmetric C-H deformation (bending)
~830ρ(CH₃)CH₃ rocking mode
~600ν(Ge-C)Asymmetric Ge-C stretching
~560ν(Ge-C)Symmetric Ge-C stretching
~250ν(Ge-Br)Ge-Br stretching

UV-Visible Spectroscopy for Electronic Transitions and Reactivity Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. For simple organogermanium compounds like this compound, which is a colorless liquid, there are no low-energy electronic transitions available. youtube.com

The molecule lacks chromophores that typically absorb in the visible (400-800 nm) or near-UV (200-400 nm) regions. The electronic transitions associated with the σ-bonds (Ge-C, Ge-Br, C-C, C-H) are high in energy and would only occur in the far-ultraviolet region (<200 nm). Therefore, a conventional UV-Visible spectrum of pure this compound is not expected to show significant absorption bands. This technique is more applicable to organogermanium compounds containing conjugated systems, aromatic rings, or other chromophoric ligands where π → π* or n → π* transitions can occur at accessible energies.

X-ray Diffraction Analysis for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate measurements of bond lengths, bond angles, and crystal packing.

As of this writing, a specific, publicly available crystal structure determination for this compound has not been identified in the surveyed literature. The compound is a liquid at room temperature, which would necessitate low-temperature crystallography to obtain a solid-state structure. However, based on data from numerous related organogermanium halide and tetraalkylgermane structures, the expected molecular geometry and bond parameters can be reliably predicted. The germanium atom in this compound would adopt a distorted tetrahedral geometry, consistent with other GeR₄₋ₙXₙ compounds. whitman.edu

The table below lists typical bond lengths for Ge-C and Ge-Br bonds derived from computational studies and X-ray diffraction of analogous organogermanium compounds.

Table 3. Typical Bond Lengths in Organogermanium Compounds.
BondTypical Length (Å)Source/Analogue
Ge-C (alkyl)1.93 - 1.95X-ray of various aryl organogermanium compounds pitt.edu
Ge-Br~2.30Ab initio calculations on GeSBr₃ wikipedia.org

The bond angles around the central germanium atom (C-Ge-C and C-Ge-Br) would be expected to deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the ethyl groups and the electronic influence of the large bromine atom.

Mass Spectrometry and Gas-Phase Chemistry of Germanium Compounds

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. chemguide.co.uk For a volatile, neutral compound like this compound, Electron Ionization (EI) is the most common ionization method. chemimpex.com

In EI-MS, high-energy electrons bombard the molecule, causing it to lose an electron and form a molecular ion (M⁺•). libretexts.org This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller charged ions and neutral radicals. chemguide.co.uklibretexts.org Only the charged fragments are detected.

The mass spectrum of this compound is expected to be complex and highly characteristic due to the unique isotopic distributions of both germanium and bromine.

Bromine Isotopes: Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in pairs of peaks (doublets) separated by 2 m/z units for any fragment containing a bromine atom. wpmucdn.com

Germanium Isotopes: Germanium has five stable isotopes: ⁷⁰Ge (20.5%), ⁷²Ge (27.4%), ⁷³Ge (7.8%), ⁷⁴Ge (36.5%), and ⁷⁶Ge (7.8%). This creates a distinctive isotopic cluster for any fragment containing a germanium atom.

The molecular ion peak (M⁺•) for C₆H₁₅⁷⁹Br⁷⁴Ge would be at m/z = 238 (based on the most abundant isotopes), but the full isotopic cluster would span several mass units. The most probable fragmentation pathways would include:

Loss of Bromine: Cleavage of the weak Ge-Br bond would result in a prominent peak corresponding to the triethylgermyl cation, [Ge(C₂H₅)₃]⁺.

Loss of an Ethyl Radical: Cleavage of a Ge-C bond would lead to the loss of an ethyl group (•C₂H₅, 29 Da), forming a [BrGe(C₂H₅)₂]⁺ fragment.

Loss of Ethene: Subsequent fragmentation often involves the loss of neutral ethene molecules (C₂H₄, 28 Da) from the ethyl chains.

Table 4. Predicted Major Fragments in the Electron Ionization Mass Spectrum of this compound.
Fragment IonFormulaPredicted m/z (using most abundant isotopes ⁷⁴Ge, ⁷⁹Br)Notes
Molecular Ion[Ge(C₂H₅)₃Br]⁺•238Will appear as a complex isotopic cluster due to both Ge and Br isotopes.
Loss of Bromine[Ge(C₂H₅)₃]⁺159Expected to be a significant peak. Shows Ge isotopic pattern.
Loss of Ethyl[Ge(C₂H₅)₂Br]⁺209Shows both Ge and Br isotopic patterns.
Loss of Ethyl and Ethene[Ge(C₂H₅)HBr]⁺•181Result of further fragmentation.

Electrochemical Characterization and Redox Behavior

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of molecules by measuring the potential at which they are oxidized or reduced. This provides information on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Other Advanced Spectroscopic and Chromatographic Techniques

In addition to the core methods described above, other techniques are vital for the purification and analysis of this compound.

Gas Chromatography (GC): As a volatile liquid with a boiling point around 190-192 °C, this compound is well-suited for analysis by Gas Chromatography. nist.gov GC separates components of a mixture based on their volatility and interaction with a stationary phase inside a long column. hmdb.ca It is an excellent method for assessing the purity of a sample, identifying impurities, and quantifying the compound in a mixture. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of the separated components based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): While GC is often preferred for volatile compounds, HPLC can also be employed, particularly for less volatile or thermally sensitive organogermanium derivatives. nih.govbioregistry.io For a non-polar compound like this compound, reversed-phase HPLC using a non-polar stationary phase (like C18) and a polar mobile phase could be used for separation and analysis.

Future Research Directions and Outlook in Triethylbromogermane and Organogermanium Chemistry

Current Challenges and Emerging Opportunities in the Field

A significant hurdle in the broad application of organogermanium chemistry is the high cost and scarcity of germanium, which makes it less competitive than silicon and tin. The synthesis of intricate organogermanium compounds frequently necessitates multi-step procedures and specialized reagents, adding another layer of complexity. sioc-journal.cn Moreover, managing the reactivity and stability of some organogermanium intermediates can be challenging, requiring meticulous control over reaction conditions.

Despite these difficulties, new opportunities are on the horizon. The distinct characteristics of organogermanium compounds, including their high refractive index and electron mobility, position them as strong contenders for sophisticated materials in the electronics and optics sectors. There is also a burgeoning interest in the biological activities of these compounds, which is paving the way for new developments in medicinal chemistry. encyclopedia.pubmdpi.com The creation of more effective and selective germanium-based catalytic systems is another vibrant area of research that holds the promise of unlocking novel synthetic pathways.

Design Principles for Next-Generation Organogermanium Reagents and Materials

The development of future organogermanium reagents and materials is shaped by several foundational principles aimed at augmenting their functionality and range of applications.

Tuning Electronic and Steric Effects: The characteristics of organogermanium compounds can be precisely adjusted by altering the organic groups bonded to the germanium atom. For example, introducing bulky substituents can increase the stability of reactive species, whereas incorporating groups that donate or withdraw electrons can alter the reactivity of the germanium center. Triethylbromogermane is a fundamental building block where the ethyl groups offer a balance of steric hindrance and electronic influence. chemistry-chemists.com

Precursor for Advanced Materials: this compound and similar compounds are valuable precursors for creating a diverse array of organogermanium materials. These include:

Polygermanes: Polymers with a germanium atom backbone that display intriguing electronic and optical properties. researchgate.net

Germylenes: Divalent germanium species, analogous to carbenes, that can function as ligands in coordination chemistry or as reactive intermediates in synthesis. encyclopedia.pub

Germanium Nanomaterials: The controlled decomposition of organogermanium precursors can produce germanium quantum dots and nanowires for use in electronics and photovoltaics.

Development of Novel Catalysts: Organogermanium compounds are under investigation as both catalysts and catalyst precursors. The design of new ligand frameworks for germanium could result in catalysts with enhanced activity, selectivity, and durability for a variety of organic transformations.

Bioactive Molecules: A growing research area is the design of organogermanium compounds with targeted biological activities. encyclopedia.pubmdpi.com This involves integrating germanium into pharmacologically active structures to boost their therapeutic efficacy.

Design PrincipleApplication AreaExample Compound/Material
Tuning Electronic and Steric EffectsStabilizing reactive intermediates, modulating reactivityThis compound
Precursor for Advanced MaterialsElectronics, optics, photovoltaicsPolygermanes, Germylenes, Germanium Nanomaterials
Development of Novel CatalystsOrganic synthesisGermanium-based catalysts with tailored ligand scaffolds
Bioactive MoleculesMedicinal chemistryGermanium-containing therapeutic agents

Interdisciplinary Research Foci and Collaborations

Progress in organogermanium chemistry is increasingly dependent on collaborations that span multiple disciplines. The unique properties of compounds like this compound place them at the nexus of several scientific fields. globalinforesearch.com

Materials Science: Collaboration between chemists and materials scientists is vital for the creation of new organogermanium-based materials for electronics, photonics, and energy storage. justia.com The synthesis of novel polymers and nanomaterials from precursors such as this compound demands expertise from both disciplines. dtic.mil

Medicinal Chemistry and Biology: Investigating the biological effects of organogermanium compounds requires tight cooperation between synthetic chemists, pharmacologists, and biologists to conceive, create, and assess new therapeutic agents. encyclopedia.pubhec.gov.pk

Computational Chemistry: Theoretical chemists are instrumental in forecasting the structures, properties, and reactivity of new organogermanium compounds, thereby steering experimental work and offering a more profound comprehension of their behavior. scribd.com

Environmental Science: As the use of organogermanium compounds grows, partnerships with environmental scientists will be crucial to evaluate their environmental lifecycle and impact, ensuring their development is sustainable. umich.edu

Bridging Theoretical Predictions with Experimental Verification

A cornerstone of contemporary chemical research is the synergy between theoretical forecasting and experimental validation. In the realm of organogermanium chemistry, computational techniques like Density Functional Theory (DFT) are utilized to:

Forecast the geometric and electronic configurations of organogermanium molecules. mcmaster.ca

Compute spectroscopic data (e.g., NMR, IR, UV-Vis spectra) to assist in characterization. vdoc.pub

Simulate reaction pathways and predict the viability and selectivity of synthetic strategies. researchgate.net

Conceptualize new molecules with specific desired properties prior to their synthesis. scribd.com

The experimental confirmation of these theoretical forecasts is essential. The synthesis of the predicted molecules and their subsequent characterization using methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry provide the necessary feedback to refine and enhance the theoretical models. mdpi.comdokumen.pub This cyclical process of prediction and verification expedites the discovery and advancement of new organogermanium compounds and materials.

Sustainable and Green Chemistry Initiatives in Organogermanium Synthesis and Application

The tenets of green chemistry are being progressively incorporated into organogermanium chemistry to curtail its environmental footprint. edandersonchem.orgevitachem.com Key areas of emphasis include:

Atom Economy: Formulating synthetic pathways that maximize the integration of all initial materials into the final product, thus minimizing waste. This entails the creation of more efficient catalytic processes.

Use of Safer Solvents and Reagents: Substituting hazardous solvents and reagents with more environmentally friendly options. arkat-usa.org Research is currently underway on solvent-free reaction conditions and the application of benign solvents like water or supercritical fluids.

Energy Efficiency: Devising synthetic techniques that can be performed at ambient temperature and pressure to lower energy usage. Microwave-assisted synthesis and mechanochemistry are promising approaches in this context. researchgate.net

Renewable Feedstocks: While the principal feedstock, germanium, is non-renewable, initiatives are in progress to develop more sustainable sourcing and efficient recycling methods for materials containing germanium. smolecule.com

By adopting these green chemistry principles, the field of organogermanium chemistry can forge ahead in a more sustainable and ecologically responsible direction. iitg.ac.in

Q & A

Q. What are the standard synthetic protocols for Triethylbromogermane, and how can purity be validated?

this compound is typically synthesized via alkylation of germanium halides. A common method involves reacting germanium tetrachloride with triethylaluminum in a controlled, anhydrous environment. To ensure purity:

  • Perform fractional distillation under inert conditions (argon/nitrogen) to isolate the product.
  • Validate purity using gas chromatography-mass spectrometry (GC-MS) and ¹H/¹³C NMR to confirm absence of residual solvents or byproducts.
  • Report detailed synthetic procedures, including stoichiometry, temperature, and solvent systems, to enable reproducibility .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the ethyl group environment and germanium-bromine bonding.
  • X-ray crystallography : For definitive structural elucidation (if crystalline samples are obtainable).
  • Elemental analysis : To verify empirical composition (C, H, Ge, Br).
  • FT-IR : To identify Ge-Br stretching vibrations (~200–250 cm⁻¹). For novel compounds, provide full spectral datasets and crystallographic parameters in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvent systems?

Contradictions may arise from solvent polarity, coordinating ability, or trace moisture. Methodological steps:

  • Control experiments : Compare reactivity in rigorously dried vs. ambient solvents (e.g., THF, toluene).
  • Kinetic studies : Use in situ monitoring (e.g., UV-Vis, Raman) to track reaction intermediates.
  • Computational modeling : Employ density functional theory (DFT) to simulate solvent effects on reaction pathways. Cross-referencing experimental and computational data helps identify solvent-specific mechanistic deviations .

Q. What strategies are effective in designing experiments to probe the ligand-exchange kinetics of this compound?

  • Variable-temperature NMR : Monitor exchange dynamics (e.g., with phosphines or amines) to calculate activation parameters.
  • Isotopic labeling : Use deuterated ligands to trace exchange pathways.
  • Competition experiments : Introduce competing ligands (e.g., Cl⁻ vs. Br⁻) to assess selectivity. Ensure all experimental conditions (concentration, temperature, inertness) are rigorously documented to minimize artifacts .

Q. How should researchers manage contradictory crystallographic and spectroscopic data for Ge-C bond lengths in this compound derivatives?

  • Data reconciliation : Compare X-ray results with neutron diffraction (if feasible) to resolve discrepancies caused by electron density artifacts.
  • Theoretical validation : Use DFT-optimized geometries to benchmark experimental bond lengths.
  • Error analysis : Statistically evaluate crystallographic precision (e.g., R-factor, resolution) and spectroscopic calibration. Publish raw datasets to enable peer validation .

Methodological and Safety Considerations

Q. What safety protocols are recommended for handling this compound, based on analogous organogermanium compounds?

  • Ventilation : Use fume hoods to mitigate inhalation risks (volatile organogermanium compounds).
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for structurally similar compounds (e.g., tetrabutylgermane) for hazard classification .

Q. How can computational studies complement experimental research on this compound’s electronic properties?

  • Molecular orbital analysis : Calculate HOMO/LUMO energies to predict redox behavior.
  • Charge distribution mapping : Use Natural Bond Orbital (NBO) analysis to assess Ge-Br bond polarization.
  • Reactivity predictions : Simulate nucleophilic/electrophilic attack sites for hypothesis-driven experimentation. Validate computational methods against experimental spectroscopic data (e.g., NMR chemical shifts) .

Data Management and Reproducibility

Q. What FAIR (Findable, Accessible, Interoperable, Reusable) principles apply to this compound research data?

  • Metadata standards : Include synthesis conditions, instrumental parameters, and raw data formats.
  • Repository deposition : Use platforms like Zenodo or ChemRxiv for public access.
  • Documentation : Provide step-by-step protocols for data collection and analysis. Adherence to these principles ensures long-term usability and transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.